Pimagedine monosulfate monohydrate
Description
Properties
CAS No. |
540466-64-6 |
|---|---|
Molecular Formula |
CH10N4O5S |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-aminoguanidine;sulfuric acid;hydrate |
InChI |
InChI=1S/CH6N4.H2O4S.H2O/c2-1(3)5-4;1-5(2,3)4;/h4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |
InChI Key |
CZZHJQQLODKQEU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action
Primary Mechanism: Dicarbonyl Scavenging and Advanced Glycation End Product (AGE) Precursor Interaction
Pimagedine's principal mechanism of action lies in its ability to trap reactive dicarbonyl compounds. nih.govwikipedia.org These dicarbonyls are key precursors in the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases. nih.govresearchgate.net
Reaction with Methylglyoxal (B44143), Glyoxal (B1671930), and 3-Deoxyglucosone (B13542)
Pimagedine is a highly reactive nucleophilic agent that rapidly interacts with α,β-dicarbonyl compounds, including methylglyoxal, glyoxal, and 3-deoxyglucosone. nih.govresearchgate.net This scavenging activity prevents these reactive molecules from reacting with proteins and other biological macromolecules, thereby inhibiting the formation of AGEs. nih.govwikipedia.org The reaction between pimagedine and these dicarbonyls is a critical step in its anti-glycation activity. researchgate.net
Kinetic studies under physiological conditions (pH 7.4 and 37°C) have elucidated the reaction rates of pimagedine with these dicarbonyls. nih.gov The reaction with glyoxal is first-order with respect to both reactants. nih.gov The reaction with methylglyoxal is more complex, involving both its unhydrated and monohydrated forms. nih.gov The reaction with 3-deoxyglucosone also follows a complex kinetic model. nih.gov
Secondary Pharmacological Activities and Enzyme Modulation
In addition to its primary role as a dicarbonyl scavenger, pimagedine exhibits several secondary pharmacological activities through the modulation of specific enzymes. nih.gov
Inhibition of Nitric Oxide Synthase (NOS)
Pimagedine is a known inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). nih.govwikipedia.orgdrugbank.commedchemexpress.complos.org The mechanism of inhibition is competitive, acting at the substrate level. plos.org By inhibiting NOS, pimagedine can modulate the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. plos.orgnih.gov Some studies suggest that the neurovascular effects of pimagedine in diabetic models may be linked to its influence on NO action. nih.gov
Inhibition of Diamine Oxidase (DAO)
Pimagedine also functions as an inhibitor of diamine oxidase (DAO), a copper-containing amine oxidase. nih.govwikipedia.orgdrugbank.commedchemexpress.com DAO is responsible for the degradation of extracellular diamines, such as histamine (B1213489). drugbank.com Kinetic studies have investigated the mechanism of DAO inhibition by aminoguanidine (B1677879), revealing a complex interaction. nih.gov The inhibition of DAO can lead to increased serum concentrations of its substrates. drugbank.com
Potential Inhibition of Aldose Reductase
There have been conflicting reports regarding pimagedine's effect on aldose reductase, an enzyme in the polyol pathway that converts glucose to sorbitol. drugbank.comfrontiersin.org While some sources suggest it has an inhibitory action on aldose reductase, other studies have found no significant inhibition. drugbank.comnih.gov One study investigating the effects of aminoguanidine on aldose reductase activity both in vitro and in vivo in galactose-fed rats concluded that it did not inhibit the enzyme under the tested conditions. nih.gov
Interactive Data Tables
Table 1: Dicarbonyl Compounds Scavenged by Pimagedine
| Dicarbonyl Compound | Source/Formation |
|---|---|
| Methylglyoxal | Degradation of triosephosphates. researchgate.net |
| Glyoxal | Lipid peroxidation, oxidative degradation of glucose and glycated proteins. researchgate.net |
| 3-Deoxyglucosone | Degradation of fructosamine-3-phosphate and fructose-3-phosphate. researchgate.net |
Table 2: Enzymes Modulated by Pimagedine
| Enzyme | Action of Pimagedine |
|---|---|
| Nitric Oxide Synthase (NOS) | Inhibitor. nih.govwikipedia.orgdrugbank.commedchemexpress.com |
| Diamine Oxidase (DAO) | Inhibitor. nih.govwikipedia.orgdrugbank.com |
| Aldose Reductase | Potential inhibitor (conflicting evidence). drugbank.comnih.gov |
Interactions with Endogenous Biological Molecules
Pimagedine's high reactivity allows it to interact with a variety of endogenous biological molecules. nih.govresearchgate.net These interactions are central to its mechanism of action as an inhibitor of AGE formation.
Reactivity with Pyridoxal (B1214274) Phosphate (B84403)
Pimagedine is known to react with pyridoxal phosphate, a vital metabolite. nih.govresearchgate.net Studies have shown that pyridoxal phosphate can inhibit the nonenzymatic glycosylation of proteins. nih.gov Like glucose, pyridoxal phosphate can form a Schiff base with proteins. nih.gov The interaction between pimagedine and pyridoxal phosphate is significant, as both compounds have been investigated for their roles in mitigating the effects of nonenzymatic glycosylation. nih.gov Pyridoxal phosphate, along with pyridoxal and ascorbate, has demonstrated a significant ability to inhibit the nonenzymatic glycosylation of albumin at concentrations of 0.1 mM or greater. nih.gov
Reactions with Pyruvate (B1213749) and Glucose
Pimagedine demonstrates reactivity with both pyruvate and glucose. nih.govresearchgate.net A primary effect of aminoguanidine is its direct reaction with glucose, which lowers the free glucose concentration in an incubation mixture. nih.gov This interaction is a key part of its ability to inhibit glucose-induced nonenzymatic glycosylation. nih.gov In diabetic rats, a significant decrease in pyruvate kinase (PK) activity has been observed, and aminoguanidine has been shown to partially prevent this reduction. nih.gov Low molecular weight aldehydes and carbonyl compounds derived from glucose metabolism are prevalent in diabetic conditions and react with amino groups on proteins to form AGEs. nih.gov
Interaction with Malondialdehyde and Other Reactive Species
Pimagedine effectively interacts with malondialdehyde (MDA) and other reactive species, which is a cornerstone of its function as an AGE inhibitor. nih.govresearchgate.net It reacts rapidly with α,β-dicarbonyl compounds such as methylglyoxal, glyoxal, and 3-deoxyglucosone. nih.govresearchgate.net This rapid reaction prevents these reactive species from forming AGEs, instead converting them into less reactive substituted 3-amino-1,2,4-triazine derivatives. nih.gov Malondialdehyde is a significant intermediate in the formation of advanced lipoxidation end-products (ALEs) during lipid peroxidation. nih.gov The ability of compounds like pyridoxamine (B1203002) to trap MDA directly highlights a mechanism for inhibiting the formation of ALEs. nih.gov
Summary of Interactions
| Interacting Molecule | Type of Interaction with Pimagedine | Significance of Interaction |
| Pyridoxal Phosphate | Chemical Reaction | Both compounds influence nonenzymatic glycosylation pathways. nih.gov |
| Pyruvate | Indirect Interaction | Pimagedine partially prevents the reduction in pyruvate kinase activity seen in diabetic models. nih.gov |
| Glucose | Direct Chemical Reaction | Pimagedine lowers free glucose concentration, inhibiting nonenzymatic glycosylation. nih.gov |
| Malondialdehyde (MDA) | Trapping/Scavenging | Prevents the formation of advanced lipoxidation end-products (ALEs). nih.govresearchgate.netnih.gov |
| Methylglyoxal | Trapping/Scavenging | Prevents the formation of advanced glycation end-products (AGEs). nih.govwikipedia.org |
| Glyoxal | Trapping/Scavenging | Prevents the formation of advanced glycation end-products (AGEs). nih.govwikipedia.org |
| 3-Deoxyglucosone | Trapping/Scavenging | Prevents the formation of advanced glycation end-products (AGEs). nih.govwikipedia.org |
Advanced Glycation End Product Age Inhibition Research
Fundamental Studies on Glycation Pathways
Pimagedine is recognized as a prototypical inhibitor of AGE formation. nih.govresearchgate.net Its primary mechanism of action involves trapping reactive dicarbonyl species, which are key intermediates in the glycation process. nih.govresearchgate.netwikipedia.org These reactive compounds, such as 3-deoxyglucosone (B13542), glyoxal (B1671930), and methylglyoxal (B44143), are byproducts of glucose metabolism and are highly reactive towards proteins, leading to the formation of AGEs. nih.govresearchgate.netwikipedia.org
Pimagedine, a nucleophilic hydrazine (B178648) compound, reacts rapidly with these α,β-dicarbonyl compounds. nih.govnih.gov This reaction prevents them from reacting with amino groups on proteins, thereby inhibiting the formation of AGEs and the subsequent protein cross-linking. nih.govnih.gov The resulting products of the reaction between pimagedine and the dicarbonyls are less reactive substituted 3-amino-1,2,4-triazine derivatives. nih.govresearchgate.net This scavenging of dicarbonyls is considered a major mechanism of its anti-glycation activity. researchgate.net
Beyond its dicarbonyl trapping ability, pimagedine has been noted to have other pharmacological activities, including the inhibition of enzymes like diamine oxidase and nitric oxide synthase. wikipedia.orgdrugbank.com It is also a highly reactive nucleophile that can interact with other biological molecules such as pyridoxal (B1214274) phosphate (B84403) and pyruvate (B1213749). nih.gov
Role of AGEs in Pathophysiological Processes in Experimental Models
The role of Advanced Glycation End Products (AGEs) in the development of various diseases has been extensively studied in experimental models. The accumulation of AGEs is a normal process that accelerates with aging and is significantly increased in conditions of hyperglycemia, such as diabetes. nih.gov This accumulation contributes to the pathology of diabetic complications and age-related diseases. nih.govnih.gov
Contribution to Diabetic Complications in Animal Models
Experimental models of diabetes have provided substantial evidence for the role of AGEs in the development of diabetic complications. nih.gov Pimagedine has been instrumental in this research, demonstrating that the inhibition of AGE formation can ameliorate many of the structural and functional abnormalities associated with experimental diabetes. nih.gov
In animal models of diabetic nephropathy , a major complication of diabetes, pimagedine has been shown to be effective. nih.govtandfonline.com Studies in diabetic rats have demonstrated that pimagedine can reduce the severity of structural and functional kidney damage. nih.gov For instance, in streptozotocin (B1681764) (STZ)-induced diabetic rats, pimagedine treatment attenuated the overexpression of prosclerotic growth factors like TGF-β1 and PDGF-B in the tubulointerstitium, which are implicated in renal fibrosis. nih.gov This was associated with a reduction in the deposition of type IV collagen. nih.gov
| Animal Model | Key Findings in Diabetic Nephropathy | Reference |
|---|---|---|
| Streptozotocin-induced diabetic rats | Attenuated overexpression of TGF-β1 and PDGF-B in the tubulointerstitium. | nih.gov |
| Streptozotocin-induced diabetic rats | Reduced deposition of type IV collagen. | nih.gov |
| Genetically diabetic mice (C57/BLKsJ) | Reduced the decline in serum and pancreatic insulin (B600854) levels. | nih.gov |
| Genetically diabetic mice (C57/BLKsJ) | Reduced the degree of pancreatic islet morphological degeneration. | nih.gov |
Research in models of diabetic retinopathy , another significant microvascular complication, has also shown beneficial effects of pimagedine. In long-term studies with diabetic dogs, administration of pimagedine prevented the development of retinal lesions, including microaneurysms, acellular capillaries, and pericyte ghosts. nih.gov Furthermore, in a rat model of diabetic retinopathy, pimagedine was found to restore functional hyperemia, the increase in blood flow in response to light stimulation, which is diminished in diabetes. frontiersin.org This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS). frontiersin.org
| Animal Model | Key Findings in Diabetic Retinopathy | Reference |
|---|---|---|
| Diabetic dogs (5-year study) | Significantly inhibited the development of retinal microaneurysms, acellular capillaries, and pericyte ghosts. | nih.gov |
| Streptozotocin-induced diabetic rats | Restored flicker-induced arteriole dilations (functional hyperemia). | frontiersin.org |
In models of diabetic neuropathy , pimagedine has also been investigated. Studies in STZ-induced diabetic rats have shown that pimagedine can ameliorate functional and structural abnormalities in peripheral nerves. oup.com
Involvement in Aging Processes in Experimental Systems
AGEs are known to accumulate during the normal aging process, contributing to age-related tissue damage. nih.gov Research in animal models has explored the potential of pimagedine to mitigate some of these age-related changes. In a study using Fischer 344 rats, chronic administration of aminoguanidine (B1677879) was evaluated for its effects on age-related collagen cross-linking, glycation, and glycoxidation. oup.comnih.gov The study found that while tail tendon break time, an indicator of collagen cross-linking, showed a modest decrease with aminoguanidine treatment, there was no significant effect on collagen glycation or glycoxidation. oup.comnih.gov These findings suggest that the specific pathways of collagen aging in this model may not be predominantly driven by the dicarbonyl compounds that pimagedine traps. nih.gov However, other studies have noted that pimagedine can retard age-related diseases such as glomerular sclerosis and cardiovascular issues in animal models. oup.com
Research on AGE-Mediated Protein Cross-Linking Inhibition
A primary consequence of AGE formation is the cross-linking of proteins, which alters their structure and function. nih.gov Pimagedine's ability to prevent this cross-linking has been a central focus of research. In vitro studies have shown that aminoguanidine effectively prevents the formation of glucose-derived collagen cross-links. nih.gov
This inhibitory effect has also been demonstrated in vivo. In diabetic rats, pimagedine administration prevented the diabetes-induced increase in cross-linking of arterial wall connective tissue protein. nih.gov This is significant as increased cross-linking of proteins like collagen in blood vessel walls contributes to vascular stiffening, a hallmark of diabetic and age-related cardiovascular disease. nih.govwikipedia.org The inhibition of AGE-mediated protein cross-linking is a key mechanism through which pimagedine is thought to exert its protective effects against diabetic complications. nih.gov
Impact on Collagen Stability in Experimental Models
Collagen, a major structural protein, is particularly susceptible to AGE-mediated modifications, which can impair its stability and function. nih.gov Research in experimental models has investigated the impact of pimagedine on collagen stability. In diabetic rats, pimagedine has been shown to ameliorate the increased cross-linking of tail tendon collagen. oup.com
A key method to assess collagen stability is the measurement of tail tendon break time (TBT) in urea. oup.com In a study on aging Fischer 344 rats, TBT increased significantly with age, indicating increased collagen cross-linking. oup.comnih.gov While aminoguanidine treatment showed a modest, though not statistically significant, trend towards decreasing TBT at all ages, it did not significantly alter markers of glycation and glycoxidation in collagen. oup.comnih.gov In contrast, in diabetic animal models, pimagedine has been more clearly shown to prevent the accelerated collagen cross-linking associated with the disease. nih.gov For example, it was effective in preventing diabetes-induced increases in cross-linking of arterial wall connective tissue, which is largely composed of collagen. nih.gov Furthermore, in STZ-induced diabetic rats, pimagedine treatment was associated with reduced deposition of type IV collagen in the kidneys. nih.gov
| Parameter | Experimental Model | Effect of Pimagedine | Reference |
|---|---|---|---|
| Tail Tendon Break Time (TBT) | Aging Fischer 344 rats | Modest, non-significant decrease | oup.comnih.gov |
| Arterial Wall Protein Cross-linking | Diabetic rats | Prevented diabetes-induced increase | nih.gov |
| Type IV Collagen Deposition | Streptozotocin-induced diabetic rats (kidney) | Reduced deposition | nih.gov |
Interactions with Biological Systems and Other Molecular Targets
Modulation of Cellular Processes in Research Models
In experimental settings, pimagedine has been shown to influence fundamental cellular activities, including cellular responses to oxidative stress and programmed cell death (apoptosis).
Antioxidant Mechanisms and Oxidative Stress Mitigation in Experimental Contexts
Pimagedine exhibits significant antioxidant properties through various mechanisms. It has been shown to inhibit the formation of reactive oxygen species (ROS), reduce lipid peroxidation, and quench hydroxyl radicals. pnas.org This antioxidant capacity contributes to its protective effects in various research models.
In a study involving rat retinal Müller cells, preincubation with aminoguanidine (B1677879) (AG) prevented an increase in oxidant-induced lipid peroxides and significantly decreased the production of intracellular ROS. pnas.org Specifically, while a fivefold increase in ROS was induced by hydrogen peroxide, AG preincubation reduced this by 61%. pnas.org Similarly, in diabetic rabbits, AG treatment completely prevented the twofold increase in vitreous lipid peroxide levels, demonstrating its antioxidant activity in vivo. pnas.org Further research indicates that pimagedine can act as a direct scavenger of hydroxyl radicals. pnas.org
In macrophages, pimagedine has been found to prevent the elevation of ROS induced by advanced glycated albumin. medchemexpress.com This action helps to restore the levels of the ABCA-1 transporter, a key protein in reverse cholesterol transport, suggesting a role in mitigating atherosclerosis development in diabetic models. medchemexpress.com In studies of renal ischemia-reperfusion injury, a condition characterized by significant oxidative stress, pimagedine administration prevented acute kidney injury by suppressing oxidative stress and improving kidney function. nih.gov
The antioxidant action of pimagedine is also linked to its nature as a highly reactive nucleophilic reagent, which allows it to interact with and neutralize various reactive molecules beyond those in the AGE pathway, such as malondialdehyde, a marker of oxidative stress. nih.gov
Table 1: Summary of Pimagedine's Antioxidant Effects in Experimental Models
| Experimental Model | Key Findings | Reference(s) |
|---|---|---|
| Rat Retinal Müller Cells | Inhibited oxidant-induced lipid peroxidation; Reduced intracellular ROS production by 61%. | pnas.org |
| Diabetic Rabbits | Completely prevented the increase in vitreous lipid peroxide levels. | pnas.org |
| Macrophages | Prevented ROS elevation induced by advanced glycated albumin; Restored ABCA-1 transporter content. | medchemexpress.com |
| Renal Ischemia-Reperfusion | Suppressed oxidative stress; Prevented acute kidney injury markers and improved function. | nih.gov |
Inhibition of Apoptosis in Specific Cell Lines
Pimagedine has demonstrated a dose-dependent inhibitory effect on apoptosis, or programmed cell death, in several experimental contexts. medchemexpress.comseebeyondshop.com This anti-apoptotic action is closely linked to its ability to mitigate oxidative stress.
In a key study using rat retinal Müller cells, preincubation with pimagedine completely inhibited apoptosis induced by lower concentrations of hydrogen peroxide (10 µmol/L) and reduced apoptosis by 50% at higher, more potent concentrations (50 µmol/L). pnas.org The effect was found to be dose-dependent. pnas.org This protective effect against oxidant-induced apoptosis is a significant finding, as apoptosis of retinal cells is a factor in diabetic retinopathy. pnas.org
Further research has shown that pimagedine can reduce DNA damage and apoptosis induced by the chemotherapeutic agent Doxorubicin in A549 lung cancer cells, indicating a protective effect on cellular genetic material. medchemexpress.com
Table 2: Anti-Apoptotic Effects of Pimagedine in Cell Lines
| Cell Line | Inducer of Apoptosis | Outcome of Pimagedine Treatment | Reference(s) |
|---|---|---|---|
| Rat Retinal Müller Cells | Hydrogen Peroxide | Dose-dependent inhibition of apoptosis; 50-100% reduction. | pnas.org |
| A549 (Human Lung Carcinoma) | Doxorubicin | Reduced DNA damage and decreased apoptosis. | medchemexpress.com |
Molecular Binding and Recognition Studies
Pimagedine's mechanism of action also involves direct binding to significant biological macromolecules, including proteins and nucleic acids.
Interaction with Proteins (e.g., Serum Albumin)
The interaction between pimagedine and proteins is most notably studied in the context of glycation. Pimagedine interacts with proteins that have been modified by glucose and other reducing sugars. In one study, pimagedine was shown to prevent the cross-linking of type I collagen that was induced by soluble glycated bovine serum albumin (AGE-BSA). plos.org This inhibition of cross-linking occurred in a concentration-dependent manner. plos.org While this demonstrates an interaction with and effect on already-glycated proteins, it is distinct from binding to the native, non-glycated protein. Studies also show that pimagedine treatment can lead to a decrease in urinary albumin in diabetic rat models, an effect linked to its renoprotective properties rather than direct binding kinetics. nih.govkarger.com
Binding to Nucleic Acids (DNA)
Research has revealed a complex interaction between pimagedine and nucleic acids. One study demonstrated that pimagedine, in the presence of the transition metal iron (Fe³⁺), can induce damage to supercoiled plasmid DNA. nih.gov This damaging effect was dependent on the concentration of both pimagedine and iron and was mediated by the production of free radicals, specifically hydroxyl radicals and hydrogen peroxide. nih.gov
Conversely, other research indicates a protective role. In A549 cells, pimagedine was found to reduce the DNA damage caused by the drug Doxorubicin. medchemexpress.com These contrasting findings suggest that pimagedine's effect on DNA may be context-dependent, potentially influenced by the presence of other substances like transition metals or DNA-damaging agents.
Investigation of Specific Protein Targets Beyond AGE-Related Pathways
Beyond its role in the AGE pathway, pimagedine is a known inhibitor of several specific enzymes that play critical roles in various physiological and pathological processes. wikipedia.orgnih.gov
Diamine Oxidase (DAO): Pimagedine is an inhibitor of diamine oxidase, an enzyme responsible for the degradation of histamine (B1213489) and other polyamines. seebeyondshop.comnih.govwikipedia.org The mechanism involves pimagedine binding to the copper-containing active site of the DAO enzyme, preventing it from carrying out its function. seebeyondshop.com Inhibition of DAO can enhance the adaptive response of intestinal mucosa after resection in rats, suggesting a role in regulating mucosal growth. nih.gov
Nitric Oxide Synthase (NOS): Pimagedine is also a well-characterized inhibitor of nitric oxide synthase, the enzyme that produces nitric oxide (NO). nih.gov Research has shown that it is a particularly potent and selective inhibitor of the inducible form of the enzyme (iNOS or NOS-2), which is often upregulated during inflammatory conditions. pnas.orgplos.orgnih.govcancer.gov It has been described as a mechanism-based inactivator of NOS isoforms. cancer.gov This selective inhibition has been shown to provide neuroprotection for retinal ganglion cells in a rat model of glaucoma. pnas.org
Semicarbazide-Sensitive Amine Oxidase (SSAO): Studies have identified pimagedine as a potent and irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO). nih.gov This enzyme is involved in the deamination of methylamine (B109427) and aminoacetone, which can lead to the production of cytotoxic products like formaldehyde (B43269) and methylglyoxal (B44143). nih.gov Since SSAO activity is elevated in diabetes, its inhibition by pimagedine may contribute to the compound's protective effects against diabetic complications. nih.govwikipedia.orgnih.gov
Research on TIMP3 Modulation
An extensive review of the scientific literature does not reveal any direct research on the modulation of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) by pimagedine monosulfate monohydrate. While TIMP3 is recognized for its crucial role in regulating the extracellular matrix and its involvement in pathologies such as diabetic nephropathy, its direct interaction with pimagedine has not been a subject of published studies. nih.govmdpi.com
However, some research has explored the effects of pimagedine (aminoguanidine) on matrix metalloproteinases (MMPs), which are enzymes inhibited by TIMPs. mdpi.comnih.govnih.gov For instance, one study found that aminoguanidine could normalize the expression of MMP-7 in mesangial cells exposed to advanced glycation end products (AGEs). nih.gov Since TIMPs are natural inhibitors of MMPs, this finding suggests an indirect relationship within the broader context of extracellular matrix regulation. mdpi.comnih.gov Nevertheless, this does not constitute direct evidence of TIMP3 modulation by pimagedine.
Exploration of Other Enzyme Interactions
Pimagedine, also known as aminoguanidine, has been documented to interact with several other enzymes, most notably diamine oxidase (DAO) and nitric oxide synthase (NOS). drugbank.comnih.govnih.gov
Diamine Oxidase (DAO) Inhibition:
Pimagedine is a known inhibitor of diamine oxidase, an enzyme responsible for the degradation of histamine and other polyamines. drugbank.comnih.gov The inhibitory action of pimagedine on DAO has been characterized in various studies.
| Enzyme Source | Reported IC50 Value | Reference |
|---|---|---|
| Porcine Kidney | Data not available in this format, but kinetic studies confirm inhibition. | wikipedia.org |
Nitric Oxide Synthase (NOS) Inhibition:
Pimagedine also acts as an inhibitor of nitric oxide synthase, with a degree of selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. drugbank.comnih.govnih.gov This inhibition is thought to contribute to some of its pharmacological effects.
| NOS Isoform | Enzyme Source | Reported IC50 Value | Reference |
|---|---|---|---|
| Inducible NOS (iNOS) | Mouse Macrophages | 2.1 µM | frontiersin.org |
| Endothelial NOS (eNOS) | Bovine | Data not available in this format, but noted to be less sensitive than iNOS. | frontiersin.org |
| Neuronal NOS (nNOS) | Rat | Data not available in this format, but noted to be less sensitive than iNOS. | frontiersin.org |
Preclinical Investigations in Disease Models
Experimental Diabetic Nephropathy Models
Pimagedine has been extensively evaluated in animal models of diabetic nephropathy, where it has demonstrated the ability to reduce the severity of both structural and functional damage to the kidneys. researchgate.netnih.gov The primary mechanism investigated is its ability to inhibit the non-enzymatic glycation of proteins, a key process in the development of diabetic complications. researchgate.netnih.gov
Structural and Functional Alterations in Renal Tissue
In experimental models of diabetes, treatment with pimagedine has been shown to be effective in lessening the structural and functional changes that characterize diabetic nephropathy. researchgate.net Studies in diabetic rat models have demonstrated that pimagedine can ameliorate some of the key pathological changes in the kidney. For instance, in a nonhuman primate model of Type 1 diabetes (baboons), while the diabetic animals showed an increase in glomerular basement membrane (GBM) thickness after two years, pimagedine treatment prevented this thickening at the three- and four-year marks. nih.gov These findings suggest a protective role for pimagedine against the progressive structural damage to the glomeruli seen in diabetes. nih.gov
Reduction of Albuminuria and Glomerular Basement Membrane Thickening in Animal Studies
A hallmark of diabetic nephropathy is the thickening of the glomerular basement membrane (GBM) and increased urinary albumin excretion (albuminuria). Preclinical studies have shown that pimagedine can positively impact these parameters. In streptozotocin-induced diabetic rats, administration of pimagedine from the onset of diabetes prevented the typical widening of the GBM observed after nine months. nih.gov
Similarly, a study using a baboon model of Type 1 diabetes investigated the long-term effects of pimagedine. Over a four-year period, pimagedine treatment significantly reduced the diabetes-induced thickening of the GBM. nih.gov However, in the same study, while all diabetic animals developed increased albuminuria, pimagedine was not able to prevent this increase. nih.gov In contrast, other studies in diabetic rats have suggested that pimagedine can reduce proteinuria, an effect that appeared to be independent of any reduction in blood pressure. nih.gov
Summary of Pimagedine's Effects in Experimental Diabetic Nephropathy
| Animal Model | Key Finding | Reference |
|---|---|---|
| Diabetic Rats | Prevented the widening of the Glomerular Basement Membrane (GBM). | nih.gov |
| Baboon Model (Type 1 Diabetes) | Prevented GBM thickening at 3 and 4-year time points. | nih.gov |
| Baboon Model (Type 1 Diabetes) | Did not prevent the increase in albuminuria. | nih.gov |
Impact on Renal Advanced Glycation End Product Accumulation and Binding
The therapeutic effect of pimagedine is largely attributed to its role as an inhibitor of advanced glycation end product (AGE) formation. nih.govmdpi.com AGEs are formed through the non-enzymatic reaction of sugars with proteins and lipids, and their accumulation in tissues is a major contributor to diabetic complications. researchgate.netgrafiati.com Pimagedine functions by reacting with early glycation products, thereby preventing their conversion into irreversible AGEs. nih.govmdpi.com
In the context of the kidney, AGEs contribute to pathology by cross-linking proteins in the extracellular matrix, such as collagen in the glomerular basement membrane, leading to thickening and altered function. They also bind to specific receptors (like RAGE), triggering intracellular signaling that promotes oxidative stress and inflammation, further damaging renal tissue. grafiati.com By inhibiting the formation of AGEs, pimagedine is thought to reduce their accumulation in renal tissues, thereby mitigating downstream pathological events like glomerulosclerosis and tubulointerstitial damage. researchgate.netgrafiati.com This inhibition of AGE formation is considered a key mechanism for the observed renoprotective effects of pimagedine in experimental models. researchgate.net
Preclinical Diabetic Retinopathy Research
The utility of pimagedine has also been explored in the context of diabetic retinopathy, the leading cause of blindness in working-age adults. The formation of AGEs is implicated in the pathogenesis of this microvascular complication. Preclinical research has focused on whether inhibiting AGE formation with pimagedine can prevent or slow the structural damage to the neural and vascular components of the retina in diabetic animal models.
A key study evaluated the effect of pimagedine (aminoguanidine) on structural abnormalities in the optic nerves of streptozotocin-induced diabetic rats. mdpi.com The optic nerve is crucial for vision, and its damage is a component of diabetic eye disease. Morphometric analysis of myelinated optic nerve fibers revealed that high-dose pimagedine treatment completely prevented the atrophy of these nerve fibers. mdpi.com A lower dose resulted in partial amelioration of the reduction in axon size and complete preservation of the myelin size. mdpi.com These findings indicate that the non-enzymatic glycation process contributes significantly to the development of optic nerve changes in diabetic rats, and that pimagedine can effectively counteract this pathology. mdpi.com
Studies in Other AGE-Related Pathologies in Experimental Systems
The role of AGEs extends beyond nephropathy and retinopathy to other diabetic complications, including neuropathy. Consequently, pimagedine has been investigated in experimental models of these conditions as well.
Investigations in Experimental Diabetic Neuropathy
Diabetic neuropathy is a common complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory and motor deficits. The accumulation of AGEs in nerve tissue is considered a contributing factor to this pathology.
Studies in streptozotocin (B1681764) (STZ)-induced diabetic rat models of neuropathy have demonstrated beneficial effects of pimagedine (aminoguanidine). researchgate.net Treatment with pimagedine has been shown to improve nerve conduction velocity (NCV), a key measure of nerve function that is typically reduced in diabetes. researchgate.net Furthermore, investigations have indicated that pimagedine can prevent diabetes-induced pathological changes in the small blood vessels that supply the nerves (vasa nervorum), such as abnormal endothelial cell proliferation. researchgate.net These findings suggest that the improvements in nerve function may be, at least in part, due to a vascular basis. researchgate.net
Summary of Pimagedine's Effects in Experimental Diabetic Neuropathy
| Animal Model | Key Finding | Reference |
|---|---|---|
| STZ-Induced Diabetic Rats | Improved nerve conduction velocity (NCV). | researchgate.net |
| STZ-Induced Diabetic Rats | Prevented abnormal endothelial cell proliferation in sciatic endoneurial vessels. | researchgate.net |
| STZ-Induced Diabetic Rats (Optic Nerve) | Completely prevented myelinated nerve fiber atrophy at high doses. | mdpi.com |
Neuroprotective Effects in Glaucoma Animal Models
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic nerve damage and vision loss. nih.govnih.gov Preclinical research has investigated pimagedine as a potential neuroprotective agent in animal models of glaucoma, with a focus on mechanisms independent of intraocular pressure (IOP), a primary risk factor for the disease. nih.govmdpi.com
In a significant study using a rat model of chronic, moderately elevated IOP, systemic treatment with pimagedine (aminoguanidine) demonstrated a marked neuroprotective effect on RGCs. nih.govnih.gov Over a six-month period, untreated rats with elevated IOP experienced a 36% loss of their RGCs. nih.gov In contrast, rats with similarly elevated IOP that received pimagedine treatment lost less than 10% of their RGCs. nih.govnih.gov This protective effect occurred even as the elevated IOP remained, suggesting a mechanism of action beyond pressure reduction. nih.gov
The neuroprotective effect in this model was linked to the inhibition of inducible nitric-oxide synthase (NOS-2), an enzyme found in the optic nerve heads of glaucomatous eyes. nih.govnih.gov In the untreated glaucomatous eyes, the optic disks showed characteristic signs of damage, including pallor and cupping. nih.gov However, the eyes of pimagedine-treated animals with comparable IOP levels appeared normal. nih.govnih.gov
| Treatment Group | Animal Model | Duration | Key Findings | Proposed Mechanism |
| Pimagedine (Aminoguanidine) | Rat model of chronic elevated IOP | 6 months | RGC loss was <10% compared to 36% in untreated animals. nih.govnih.gov Optic disk appearance remained normal. nih.gov | Inhibition of inducible nitric-oxide synthase (NOS-2). nih.govnih.gov |
| Pimagedine (Aminoguanidine) | Zucker diabetic fatty (ZDF) rats | 13 weeks | Strongly inhibited the loss of RGCs by apoptosis. nih.gov Reduced vitreal AGEs and RAGE expression. nih.gov | Inhibition of AGE formation and downregulation of NF-κB. nih.gov |
Further research in Zucker diabetic fatty rats, a model for diabetic retinopathy, also supports the neuroprotective properties of pimagedine. nih.gov In this model, pimagedine strongly inhibited the diabetes-induced loss of RGCs via apoptosis. nih.gov The mechanism was attributed not only to the direct inhibition of AGE formation but also to the downregulation of the Receptor for Advanced Glycation End-products (RAGE) and the suppression of NF-κB activation. nih.gov
Research on Diabetic Wound Healing Acceleration in Animal Models
Impaired wound healing is a significant complication of diabetes mellitus, characterized by delayed cellular proliferation, reduced collagen formation, and a persistent inflammatory state. nih.govnih.govnih.gov Pimagedine has been investigated in various diabetic animal models to determine if its antiglycation properties can improve healing outcomes.
One area of investigation has been pimagedine's effect on the extracellular matrix, particularly collagen. In streptozotocin-induced diabetic rats, diabetes led to an increase in the stability and cross-linking of collagen in tail tendons, a change attributed to the formation of AGE-derived cross-links. nih.gov Treatment with pimagedine successfully prevented this increase in collagen stability and tensile strength. nih.gov The study found that while pimagedine did not reduce the formation of early glycation products, it did significantly reduce the amount of fluorescent browning products, which are markers for late-stage AGEs. nih.gov
Another study using Sprague-Dawley rats with diabetes and burn injuries explored pimagedine's effect on the inflammatory environment of the wound. nih.gov In the diabetic rats treated with pimagedine, there was a notable decrease in the content of AGEs and the expression of their receptor, RAGE, within the wound tissue. nih.gov This was accompanied by a decline in the level of the inflammatory transcription factor NF-κB. nih.gov The treatment was found to promote the migration and function of neutrophils, key immune cells in the healing process, and partially correct the abnormal secretion of inflammatory cytokines. nih.gov
| Parameter | Animal Model | Effect of Pimagedine Treatment |
| Advanced Glycation End-products (AGEs) | Diabetic rats with burn wounds | Decreased AGE content in wound tissue. nih.gov |
| Receptor for AGEs (RAGE) | Diabetic rats with burn wounds | Reduced RAGE expression level. nih.gov |
| NF-κB | Diabetic rats with burn wounds | Declined NF-κB level. nih.gov |
| Collagen Properties | Streptozotocin-induced diabetic rats | Prevented increased collagen stability and cross-linking. nih.gov |
These findings in preclinical models suggest that by blocking AGE formation, pimagedine can address key pathological features of diabetic wounds, including abnormal collagen structure and a prolonged inflammatory response. nih.govnih.gov
Comparative Studies with Other Antiglycation Agents in Preclinical Settings
Pimagedine is often considered a prototype AGE inhibitor and has been used as a positive control or benchmark in studies evaluating new potential antiglycation agents. researchgate.netnih.gov These comparative studies help to contextualize its efficacy and mechanism of action relative to other compounds.
In one in vitro study, the antiglycation activity of the flavonoids baicalein (B1667712) and baicalin (B1667713) was compared to the widely used antidiabetic drug metformin (B114582), with pimagedine serving as the positive control. nih.gov The results showed that in a glucose-bovine serum albumin (BSA) glycation test, both baicalein and baicalin significantly inhibited AGE formation. nih.gov In contrast, metformin did not demonstrate any significant inhibitory activity in this assay, whereas the control, pimagedine, was an effective inhibitor. nih.gov
Another area of research involves modifying pimagedine to enhance its efficacy. A study in a diabetic rat model compared the effects of standard pimagedine with a novel formulation of pimagedine bioconjugated to gold nanoparticles (AG-Gnp). nih.gov The research aimed to increase the compound's effectiveness at lower concentrations. nih.gov The results showed that the AG-Gnp conjugate was more effective at inhibiting the formation of total AGEs and specifically carboxymethyl lysine (B10760008) (CML), a major AGE, compared to pimagedine alone. nih.gov
| Comparison | Assay / Model | Finding |
| Pimagedine vs. Metformin | In vitro glucose-BSA glycation assay | Pimagedine (positive control) effectively inhibited AGE formation; metformin showed no significant inhibition. nih.gov |
| Pimagedine vs. Amantadine (B194251) | In vitro study | Amantadine was found to have a significantly lower antiglycation effect than pimagedine. taylorandfrancis.com |
| Pimagedine vs. AG-Gnp | Diabetic rat model (in vivo) | AG-Gnp (Pimagedine-gold nanoparticle conjugate) showed greater inhibition of AGEs (e.g., CML) at lower concentrations than pimagedine alone. nih.gov |
Additionally, in a systematic in vitro study comparing the antiglycation properties of amantadine to several reference compounds, amantadine was found to have a significantly lower effect than pimagedine. taylorandfrancis.com These comparative data underscore pimagedine's role as a foundational antiglycation agent in preclinical research and highlight ongoing efforts to develop agents with improved or more targeted activity. nih.govnih.govtaylorandfrancis.com
Synthetic Chemistry and Derivative Research
Synthesis of Aminoguanidine (B1677879) Schiff Bases
Aminoguanidine Schiff bases are a class of compounds synthesized through the condensation reaction of a primary amine, in this case, aminoguanidine, with a carbonyl compound such as an aldehyde or a ketone. youtube.com This reaction creates a new compound characterized by an imine or azomethine group (-C=N-). The synthesis of these derivatives is a focal point of research due to their wide spectrum of biological activities. youtube.com
The synthesis process can be adapted to produce a variety of derivatives. For instance, pyridoxylidene-aminoguanidine (PLAG) is formed from the reaction of pyridoxal (B1214274) (a form of vitamin B6) and aminoguanidine. nih.gov Similarly, salicylidene aminoguanidine Schiff bases are created by reacting salicylaldehyde (B1680747) with aminoguanidine. mdpi.com The reaction conditions, such as the solvent and catalyst used, can be modified. For example, some syntheses are carried out in ethanol (B145695) or methanol, sometimes with the addition of an acid catalyst like glacial acetic acid to facilitate the reaction. researchgate.netnih.gov
The structural elucidation of newly synthesized aminoguanidine Schiff bases is crucial for understanding their chemical nature. A variety of analytical techniques are employed for this purpose. Single-crystal X-ray crystallography is a powerful method that provides precise information about the three-dimensional arrangement of atoms and the intermolecular interactions that stabilize the crystal structure. nih.govnih.govresearchgate.net For example, the structure of a proline-derivatized salicylidene aminoguanidine Schiff base was determined using this technique. mdpi.com
Spectroscopic methods are also fundamental for characterization.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The presence of the characteristic imine (C=N) stretching vibration confirms the formation of the Schiff base. nih.gov
Elemental Analysis: This analysis determines the percentage composition of elements (like carbon, hydrogen, and nitrogen) in the compound, which is compared with the theoretical values calculated from the proposed chemical formula. researchgate.netresearchgate.net
The characterization of pyridoxylidene-aminoguanidine (PLAG) revealed that it exists as a zwitterion in its crystalline form, created by the migration of a hydrogen atom from the phenolic OH-group to the pyridine (B92270) nitrogen atom. nih.gov This results in the formation of two metallocycles: a six-membered pyridoxylidene ring and a five-membered aminoguanidine ring. nih.gov
Research into aminoguanidine Schiff base derivatives actively explores the relationship between their chemical structure and their resulting properties. researchgate.net Modifications to the molecular structure, such as the introduction of different substituent groups, can significantly influence the compound's physicochemical and biological characteristics. nih.govnih.gov
For instance, studies on N-hydroxy-N'-aminoguanidine Schiff bases have indicated that increasing the molecular size and lipophilicity are important factors for enhancing anticancer activity. nih.gov In another study involving aminoguanidine derivatives with a 1,2,4-triazole (B32235) moiety, the introduction of a trifluoromethyl group to a benzene (B151609) ring led to a notable increase in antibacterial activity. nih.gov The nature of the aldehyde or ketone used in the synthesis also plays a critical role. The Schiff base derived from pyridoxal, PLAG, is reported to be superior to aminoguanidine itself in certain biological contexts because it may help prevent vitamin B6 deficiency. nih.gov
The pronounced alkalinity of the aminoguanidine residue presents a challenge, making it difficult to isolate its Schiff bases in a neutral form. researchgate.net This property influences the protonation state of the molecule at a given pH, which in turn affects its solubility and ability to coordinate with metal ions. mdpi.com For example, conjugating L-proline to a salicylidene aminoguanidine Schiff base was shown to increase its water solubility due to its zwitterionic structure over a wide pH range. mdpi.com
Interactive Data Table: Properties of Aminoguanidine Schiff Base Derivatives
| Derivative Name | Key Structural Feature | Observed Property Influence | Reference |
| Pyridoxylidene-aminoguanidine (PLAG) | Pyridoxal-derived | Superior to aminoguanidine in some biological models. nih.gov | nih.gov |
| N-hydroxy-N'-aminoguanidine bases | High lipophilicity and molecular size | Increased anticancer activity. nih.gov | nih.gov |
| 1,2,4-triazole-containing derivatives | Trifluoromethyl group on benzene ring | Increased antibacterial activity. nih.gov | nih.gov |
| Proline-conjugated salicylidene base | Zwitterionic structure | Increased water solubility. mdpi.com | mdpi.com |
Coordination Chemistry of Aminoguanidine Ligands
Aminoguanidine and its Schiff base derivatives are versatile ligands capable of coordinating with a wide range of transition metal ions. These ligands typically act as tridentate chelators, binding to the metal ion through multiple donor atoms, such as the phenolic oxygen, the azomethine nitrogen, and a nitrogen atom from the guanidine (B92328) group. nih.govmdpi.com This chelation results in the formation of stable metal complexes.
The synthesis of metal complexes with aminoguanidine-based ligands is generally achieved by reacting the ligand with a corresponding metal salt (e.g., sulfates or chlorides) in a suitable solvent, often an aqueous or alcoholic solution. nih.govias.ac.in For example, new complexes of iron (Fe), cobalt (Co), and zinc (Zn) with pyridoxylidene-aminoguanidine (PLAG) were synthesized using their respective sulfate (B86663) salts. nih.govnih.gov
The resulting metal complexes exhibit diverse geometries. For instance, a mono-ligand zinc complex with PLAG was found to have a square-pyramidal structure, coordinating to the tridentate PLAG ligand, a sulfate ion, and a water molecule. nih.gov In contrast, the corresponding cobalt and iron complexes were found to be bis-ligand, with two PLAG ligands coordinating to the central metal ion in a pseudo-octahedral geometry, while the sulfate group acts as a counter-ion. nih.gov The size of the metal cation can influence the final structure of the complex. nih.gov
Characterization of these metal complexes involves techniques similar to those used for the ligands themselves, including X-ray crystallography and various spectroscopic methods, to confirm the coordination mode and geometry. nih.govresearchgate.net
The stability of metal complexes in solution is a critical factor, particularly for understanding their behavior in biological systems. nih.gov Stability is often studied using pH-potentiometry and spectroscopic methods like UV-visible spectroscopy to determine proton dissociation constants and complex formation constants. mdpi.com For salicylidene aminoguanidine Schiff base complexes with Cu(II), Fe(II), and Fe(III), studies have shown that mono-ligand complexes are predominantly formed with Cu(II) and Fe(II), while Fe(III) also forms bis-ligand complexes. mdpi.com The stability of these complexes can be quantified using pM values (the negative logarithm of the free metal ion concentration), which provide a basis for comparison. mdpi.com
Electrochemical properties, such as redox potentials, are often investigated using cyclic voltammetry. mdpi.com These studies provide insight into the electron transfer capabilities of the complexes. For instance, the redox potential of iron complexes with a proline-derivatized salicylidene aminoguanidine ligand was found to be lower than that of the simpler salicylidene aminoguanidine complex, indicating a stronger preference of the proline derivative for Fe(III) over Fe(II). mdpi.com Theoretical calculations, such as those using Marcus theory, have also been employed to study the kinetics of redox reactions, for example, the reduction of Fe(III) to Fe(II) in the presence of aminoguanidine. nih.gov
A significant area of research is the investigation of how the biological activity of aminoguanidine Schiff bases is affected by coordination with metal ions. youtube.com It has been observed that the formation of metal complexes can lead to enhanced bioactivity compared to the free ligand. mdpi.com This enhancement is often attributed to the properties of the central metal ion and the specific geometry of the complex. nih.gov
For example, the cytotoxicity of pyridoxylidene-aminoguanidine (PLAG) metal complexes was tested against several cancer cell lines. nih.govresearchgate.net The copper complex, Cu-PLAG, was identified as the most active compound, a property attributed to the presence of both the PLAG ligand and two thiocyanate (B1210189) co-ligands. nih.govnih.gov Similarly, complexation of a salicylidene aminoguanidine Schiff base with Cu(II) resulted in moderate cytotoxic activity against human colon cancer cells, whereas the free ligand was not active. mdpi.com The mechanism of action is thought to involve the interaction of these complexes with biological macromolecules like proteins and DNA. nih.govresearchgate.net
Interactive Data Table: Properties of Aminoguanidine Metal Complexes
| Complex | Central Metal | Geometry | Key Finding | Reference |
| [Zn(PLAG)(SO₄)(H₂O)] | Zinc (Zn) | Square-pyramidal | Mono-ligand complex with coordinated sulfate and water. nih.gov | nih.gov |
| [Co(PLAG)₂]SO₄ | Cobalt (Co) | Pseudo-octahedral | Bis-ligand complex; sulfate is a counter-ion. nih.gov | nih.gov |
| [Fe(PLAG)₂]SO₄ | Iron (Fe) | Pseudo-octahedral | Bis-ligand complex; sulfate is a counter-ion. nih.gov | nih.gov |
| Cu(II)-SISC Complex | Copper (Cu) | Not specified | Exhibited moderate cytotoxic activity, unlike the free ligand. mdpi.com | mdpi.com |
Advanced Research Methodologies and Theoretical Studies
In Vitro Experimental Methodologies
In vitro studies, conducted in controlled laboratory settings, have provided foundational knowledge about pimagedine's biochemical activities. These experiments allow for the precise investigation of its effects on specific biological processes.
Protein Glycation Inhibition Assays (e.g., BSA-Glycation)
A primary focus of pimagedine research has been its ability to inhibit the non-enzymatic glycation of proteins, a key process in the development of diabetic complications. nih.gov The bovine serum albumin (BSA)-glycation assay is a widely used model for this purpose. In this assay, BSA is incubated with a sugar, such as glucose, to induce glycation. The extent of glycation is then measured, often through fluorescence spectroscopy, in the presence and absence of pimagedine.
Studies have demonstrated that pimagedine can inhibit the formation of advanced glycation end-products (AGEs). nih.gov For instance, one study compared the inhibitory effects of aminoguanidine (B1677879) (pimagedine) and limonene (B3431351) on protein glycation. While both compounds showed inhibitory activity, they acted through different mechanisms. nih.gov Aminoguanidine was found to be particularly effective in reducing the formation of protein carbonyls. nih.gov In a combinatorial treatment, a mixture of aminoguanidine and limonene inhibited AGE-related fluorescence by 80% and pentosidine (B29645) formation by 90%. nih.gov
| Treatment | Inhibition of Glycation (in the presence of 2M urea) | Key Finding |
| Aminoguanidine (Pimagedine) | 23% | More effective in reducing protein carbonyl formation. |
| Limonene | 66% | Reduces the affinity of BSA for glucose. |
| Combinatorial (AMG + LM) | 80-90% | Synergistic effect, preventing α-helix to β-sheet transitions in BSA. |
Dicarbonyl Trapping Assays (e.g., Methylglyoxal (B44143) Trapping)
Reactive dicarbonyl species, such as methylglyoxal (MG), are potent precursors of AGEs. nih.gov Pimagedine's ability to "trap" these harmful molecules before they can react with proteins is a key aspect of its proposed mechanism of action. Dicarbonyl trapping assays are designed to quantify this activity.
In these assays, a known amount of a dicarbonyl compound like methylglyoxal is incubated with pimagedine. nih.govresearchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) are then used to measure the reduction in the concentration of the dicarbonyl species, indicating the trapping efficiency of pimagedine. Research has shown that pimagedine reacts rapidly with α,β-dicarbonyl compounds like methylglyoxal, glyoxal (B1671930), and 3-deoxyglucosone (B13542) to form substituted 3-amino-1,2,4-triazine derivatives, thus preventing their participation in AGE formation. nih.govresearchgate.net
Enzyme Activity Assays (e.g., NOS, DAO, Aldose Reductase)
Pimagedine's biological activity is not limited to glycation inhibition. It has also been shown to interact with various enzymes. Enzyme activity assays are used to investigate these interactions. For example, studies have explored pimagedine's effect on nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, and semicarbazide-sensitive amine oxidase (SSAO). nih.govresearchgate.net It has been noted that pimagedine can inhibit NOS activity. researchgate.net
Furthermore, the enzyme aldose reductase has been a subject of interest in the context of diabetic complications. nih.gov This enzyme catalyzes the reduction of glucose to sorbitol, and elevated levels of sorbitol can lead to tissue damage. nih.gov While research into specific inhibitory effects of pimagedine on aldose reductase is ongoing, this remains an area of investigation.
Cell-Based Assays for Apoptosis and Proliferation
To understand the impact of pimagedine at a cellular level, researchers utilize cell-based assays. These assays can determine whether pimagedine affects fundamental cellular processes such as apoptosis (programmed cell death) and proliferation (cell growth and division).
In these experiments, specific cell lines are cultured and exposed to varying concentrations of pimagedine. The rates of apoptosis and proliferation are then measured using techniques like flow cytometry or by quantifying specific biomarkers. For example, the expression of proteins involved in cell cycle regulation and apoptosis, such as those in the PI3K-AKT and MAPK signaling pathways, can be analyzed. nih.govnih.gov While detailed studies on pimagedine's direct effects on apoptosis and proliferation are part of broader research into AGE inhibitors, the modulation of these pathways is a key area of interest. nih.govnih.gov
Spectrofluorometric Titration for Protein Binding
Spectrofluorometric titration is a sensitive technique used to study the binding interactions between a compound and a protein. This method relies on changes in the fluorescence properties of a protein, often the intrinsic fluorescence of tryptophan residues, upon binding to a ligand like pimagedine.
By systematically adding pimagedine to a solution containing a protein such as BSA and measuring the corresponding changes in the fluorescence spectrum, researchers can determine the binding affinity and stoichiometry of the interaction. These studies can provide insights into how pimagedine associates with proteins, which is relevant to its mechanism of action as a glycation inhibitor.
In Vivo Experimental Methodologies in Animal Models
To complement in vitro findings, pimagedine has been extensively studied in various animal models of disease, particularly diabetic nephropathy. nih.govnih.gov These in vivo experiments are crucial for evaluating the compound's efficacy and physiological effects in a whole-organism context.
Commonly, animal models such as alloxan- or streptozotocin-induced diabetic rats are used. biotech-asia.org These animals develop hyperglycemia and subsequently exhibit many of the complications seen in human diabetes. In these studies, diabetic animals are treated with pimagedine, and various parameters are monitored over time. These can include measurements of blood glucose levels, body weight, and markers of kidney function such as urinary albumin excretion. nih.gov Histological examination of tissues, particularly the kidneys, is also performed to assess structural changes like mesangial expansion and glomerular basement membrane thickening. nih.gov
Studies in diabetic rats have shown that pimagedine treatment can attenuate the increase in tissue fluorescence associated with AGE accumulation, reduce the rise in urinary albumin excretion, and prevent mesangial expansion. nih.gov The timing and duration of treatment have been shown to be important factors in its effectiveness. nih.gov
| Parameter | Observation in Diabetic Animal Models | Effect of Pimagedine Treatment |
| Tissue AGEs (fluorescence) | Increased over time | Attenuated the increase |
| Urinary Albumin Excretion | Increased | Retarded the rise |
| Mesangial Expansion | Present | Prevented |
| Glomerular Basement Membrane Thickening | Increased | Not significantly affected |
Induction of Diabetes in Rodent Models (e.g., STZ-induced, db/db mice)
To study the efficacy of pimagedine in a setting that mimics human diabetes, researchers commonly employ rodent models with induced or genetic forms of the disease.
Streptozotocin (B1681764) (STZ)-Induced Diabetes:
Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing β-cells of the pancreas. meliordiscovery.comnih.gov Its administration to rodents, typically rats and mice, leads to the destruction of these cells, resulting in a state of hyperglycemia that models Type 1 diabetes. meliordiscovery.comnih.gov This model is widely used to investigate the pathological consequences of diabetes and to screen potential therapies. nih.gov
In studies involving pimagedine, STZ-induced diabetic rats have been used to explore the compound's effects on the development of diabetic nephropathy. nih.gov For instance, research has shown that treating STZ-induced diabetic rats with aminoguanidine can attenuate the overexpression of profibrotic growth factors and reduce collagen deposition in the kidneys. nih.gov The STZ model allows for controlled studies on the progression of diabetic complications and the impact of therapeutic interventions like pimagedine. researchgate.net
The following table summarizes key aspects of the STZ-induced diabetes model:
| Feature | Description |
| Mechanism | Chemical ablation of pancreatic β-cells by streptozotocin. nih.gov |
| Diabetes Type Modeled | Primarily Type 1 diabetes due to insulin (B600854) deficiency. meliordiscovery.comnih.gov |
| Commonly Used Species | Rats (Wistar, Sprague-Dawley) and mice. nih.gov |
| Key Pathological Features | Hyperglycemia, insulin deficiency. nih.gov |
| Application in Pimagedine Research | Studying the prevention of diabetic complications like nephropathy. nih.gov |
A variation of this model involves combining a high-fat diet with a low dose of STZ to induce a state that more closely resembles Type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction. mdpi.com
db/db Mice:
The db/db mouse is a genetic model of Type 2 diabetes. nih.gov These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and eventual β-cell failure. nih.govresearchgate.net This model is valuable for studying the metabolic disturbances associated with Type 2 diabetes and for evaluating therapies that target insulin resistance. mdpi.com
Research using db/db mice has provided insights into how pimagedine and other therapeutic agents can modulate metabolic health. researchgate.net Studies in these mice allow for the investigation of changes in gene expression, inflammation, and pancreatic β-cell function in a context of genetic predisposition to diabetes. researchgate.netmdpi.com
Key characteristics of the db/db mouse model are outlined in the table below:
| Feature | Description |
| Mechanism | Genetic mutation in the leptin receptor. nih.gov |
| Diabetes Type Modeled | Type 2 diabetes, characterized by obesity and insulin resistance. nih.gov |
| Key Pathological Features | Hyperglycemia, hyperinsulinemia, obesity. nih.gov |
| Application in Pimagedine Research | Evaluating effects on insulin sensitivity and metabolic parameters. |
Assessment of AGE Levels and Binding in Tissues (e.g., Autoradiography)
A primary mechanism by which pimagedine is thought to exert its therapeutic effects is through the inhibition of advanced glycation end products (AGEs) formation. researchgate.netnih.govmdpi.com AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. mdpi.com They are implicated in the pathogenesis of diabetic complications. mdpi.com
Autoradiography is a technique that can be used to visualize and quantify the binding of substances within tissues. In the context of pimagedine research, autoradiography has been employed to study the localization and accumulation of molecules related to diabetic complications. For example, it has been used in conjunction with in situ hybridization to examine the expression of genes encoding profibrotic growth factors in the kidneys of diabetic rats. nih.gov This allows researchers to see how pimagedine treatment affects the molecular pathways involved in tissue damage. nih.gov
Histopathological and Biochemical Analysis of Organ Systems
Histopathological and biochemical analyses are crucial for evaluating the structural and functional changes in organs affected by diabetes and for assessing the impact of pimagedine treatment.
Histopathological Analysis: This involves the microscopic examination of tissue sections to identify abnormalities. In studies of diabetic nephropathy, for example, researchers look for changes such as glomerulosclerosis (scarring of the glomeruli) and tubulointerstitial fibrosis (scarring of the tubules and surrounding tissue). nih.gov Treatment with aminoguanidine has been shown to reduce the deposition of type IV collagen, a key component of the extracellular matrix that contributes to these sclerotic changes. nih.gov
Biochemical Analysis: This involves measuring the levels of various molecules in blood, urine, and tissues to assess organ function and metabolic control. Key biochemical markers evaluated in pimagedine studies include:
Serum creatinine (B1669602) and urinary protein excretion: To assess kidney function. nih.gov
Blood glucose and HbA1c: To monitor glycemic control.
Levels of profibrotic growth factors: Such as transforming growth factor-beta1 (TGF-β1) and platelet-derived growth factor (PDGF), which are involved in tissue fibrosis. nih.gov
Studies have shown that aminoguanidine can attenuate the overexpression of these growth factors in the kidneys of diabetic rats, suggesting a mechanism for its protective effects. nih.gov
Computational and Theoretical Chemistry Approaches
In addition to experimental studies, computational and theoretical chemistry methods provide valuable tools for understanding the properties and interactions of pimagedine at the molecular level.
Density Functional Theory (DFT) Studies on Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. longdom.org It is a powerful tool for predicting the properties of molecules and their interactions. researchgate.net In the context of drug design, DFT can be used to study the structure, reactivity, and spectroscopic properties of drug molecules and their interactions with biological targets. longdom.org
While specific DFT studies focused solely on pimagedine monosulfate monohydrate are not widely available in the provided search results, the principles of DFT are applicable to understanding its molecular characteristics. DFT calculations can be used to determine properties like the distribution of electron density, which in turn can help predict how pimagedine interacts with other molecules, such as the dicarbonyl compounds it is known to trap. wikipedia.org
Molecular Docking Studies (e.g., Protein, DNA Binding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a drug molecule (ligand) binds to a protein or DNA (receptor). ucsf.edufrontiersin.org
Quantum Theory of Atoms in Molecules and Natural Bond Orbital Analysis
While specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to Pimagedine are not detailed in publicly available literature, these methodologies represent a frontier in the computational analysis of drug molecules.
The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org Unlike traditional orbital-based models, QTAIM is grounded in an observable physical quantity: the electron density distribution, which can be determined both computationally and through high-resolution X-ray diffraction experiments. wikipedia.orgresearchgate.net The core of the theory involves analyzing the topology of the electron density. Key features include:
Bond Critical Points (BCPs): A point of minimum electron density between two bonded atoms, yet a maximum in the density along the line connecting them. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude and the Laplacian (the second derivative), are used to characterize the nature and strength of the chemical bond (e.g., covalent, ionic, hydrogen bond). researchgate.netwiley-vch.de
Atomic Basins: Regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.org Each basin contains exactly one nucleus, providing a quantum-mechanically sound definition of an atom within a molecule. wikipedia.orgamercrystalassn.org
Laplacian of Electron Density (∇²ρ): This value reveals where electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). It is instrumental in identifying regions of both covalent bonding and non-bonding electron pairs, aligning with concepts like the Lewis model of electron pairs. amercrystalassn.orgwiley-vch.de
For a molecule like Pimagedine, with its guanidine (B92328) group and multiple nitrogen atoms, QTAIM could precisely characterize the polar covalent bonds, intramolecular hydrogen bonding, and the distribution of electronic charge across the molecule.
Natural Bond Orbital (NBO) Analysis , developed by Frank Weinhold, offers a complementary perspective by transforming the complex, delocalized molecular orbitals from a quantum calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation of a molecule. uni-muenchen.dewikipedia.org NBO analysis provides a chemist-friendly interpretation of the wavefunction through:
Lewis and Non-Lewis Orbitals: NBOs with occupation numbers close to the ideal 2.000 electrons are classified as "Lewis-type" and represent the core and valence bonds and lone pairs of the molecule. wikipedia.org Orbitals with low occupancy are "non-Lewis-type" and represent empty antibonding or Rydberg orbitals. wikipedia.org
Donor-Acceptor Interactions: The theory analyzes interactions between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The energetic significance of these interactions is calculated using second-order perturbation theory, quantifying delocalization effects, such as hyperconjugation and resonance, that stabilize the molecule. uni-muenchen.de
Natural Atomic Charges and Hybridization: NBO analysis provides a robust method for calculating the distribution of charge on each atom and determining the hybridization of the atomic orbitals that constitute a particular bond. q-chem.com
Computational Modeling for Drug Delivery Systems (e.g., Carbon Nanotubes)
Computational modeling is a vital tool for exploring the potential of nanomaterials as drug delivery vehicles. Studies have investigated the interaction between Pimagedine and single-walled carbon nanotubes (CNTs) to assess their feasibility as carriers. researchgate.net
One such theoretical study employed Density Functional Theory (DFT) at the B3LYP/3-21G level to model the adsorption of a Pimagedine molecule onto a (8,0) carbon nanotube. researchgate.net The research focused on calculating various quantum mechanical parameters to understand the stability and properties of the Pimagedine-CNT complex in both the gas phase and an aqueous environment. researchgate.net
The calculations revealed that the adsorption of Pimagedine onto the nanotube is thermodynamically favorable. researchgate.net Key findings from the study include the analysis of adsorption energy, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the dipole moment of the complex. researchgate.net
Table 1: Calculated Energy Parameters for Pimagedine Adsorption on Carbon Nanotube (8,0)
| Parameter | Value | Significance |
|---|---|---|
| Adsorption Energy | Highest on nanotube with 8 Å length | Indicates the most stable configuration for the drug-nanotube complex. researchgate.net |
| HOMO-LUMO Gap | Data not specified | Relates to the electronic excitability and chemical reactivity of the complex. |
The dipole moment is a crucial parameter as it provides an indication of the solubility of the complex in polar solvents like water. A higher dipole moment generally suggests better solubility, which is a desirable characteristic for drug delivery systems. researchgate.net The study found that the dipole moment of the drug-nanotube complex was significantly large, particularly in the aqueous phase, suggesting good potential for solubility. researchgate.net
Table 2: Calculated Dipole Moments for Pimagedine-Nanotube Complexes
| Complex Configuration | Phase | Dipole Moment (Debye) |
|---|---|---|
| Pimagedine-Nanotube (10 Å length) | Aqueous | 14.99 |
Furthermore, the investigation considered different binding orientations of the Pimagedine molecule to the nanotube surface. Pimagedine has four nitrogen atoms, each presenting a potential binding site. researchgate.net The calculations indicated that binding via the N1 nitrogen atom resulted in the largest dipole moment, suggesting it is the most favorable interaction site for achieving high solubility. researchgate.net These computational results highlight that carbon nanotubes could serve as effective carriers for Pimagedine, with specific nanotube lengths and binding orientations optimizing the stability and solubility of the drug delivery system. researchgate.net
Mentioned Chemical Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
